molecular formula C7H9N3O2 B12578586 Methyl cyano(2-cyclopropylhydrazinylidene)acetate CAS No. 610794-02-0

Methyl cyano(2-cyclopropylhydrazinylidene)acetate

Cat. No.: B12578586
CAS No.: 610794-02-0
M. Wt: 167.17 g/mol
InChI Key: CQXYWTUKOMZZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl cyano(2-cyclopropylhydrazinylidene)acetate is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry due to the presence of both cyano and ester functional groups. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyano(2-cyclopropylhydrazinylidene)acetate typically involves the reaction of methyl cyanoacetate with cyclopropylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method ensures consistent quality and higher yields.

Scientific Research Applications

Methyl cyano(2-cyclopropylhydrazinylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl cyano(2-cyclopropylhydrazinylidene)acetate involves its ability to participate in various chemical reactions due to the presence of cyano and ester functional groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties .

Properties

CAS No.

610794-02-0

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-cyano-2-(cyclopropylhydrazinylidene)acetate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6(4-8)10-9-5-2-3-5/h5,9H,2-3H2,1H3

InChI Key

CQXYWTUKOMZZRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NNC1CC1)C#N

Origin of Product

United States

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